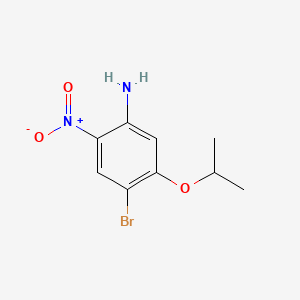
4-Fluoro-2'-methylbiphenyl-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2'-methylbiphenyl-3-amine (4F2MBA) is an organic compound belonging to the class of fluoroalkylated amines. It is a colorless solid that has been studied for its potential use in scientific research and laboratory experiments. 4F2MBA has been found to possess a variety of properties, including a wide range of biochemical and physiological effects. This compound has been widely studied for its potential applications in a variety of scientific research fields, including drug discovery, biological assays, and more.
Aplicaciones Científicas De Investigación
Application in Indole Derivatives
4-Fluoro-2’-methylbiphenyl-3-amine can be used as a building block in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest to researchers in the field of medicinal chemistry .
Application in Fluorinated Pyridines
4-Fluoro-2’-methylbiphenyl-3-amine can also be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have applications in local radiotherapy of cancer and other biologically active compounds .
Application in Fluorinated Polymers
4-Fluoro-2’-methylbiphenyl-3-amine could potentially be used in the synthesis of fluorinated polymers . Fluorinated polymers are a unique class of materials that exhibit a combination of suitable properties for a wide range of applications, which mainly arise from their outstanding chemical resistance, thermal stability, low friction coefficients, and electrical properties . They have found widespread industrial and commercial applications, especially those presenting stimuli-responsive properties .
Application in Biological Active Compounds
4-Fluoro-2’-methylbiphenyl-3-amine could also be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Propiedades
IUPAC Name |
2-fluoro-5-(2-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWLOMIDJYKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2'-methylbiphenyl-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/no-structure.png)
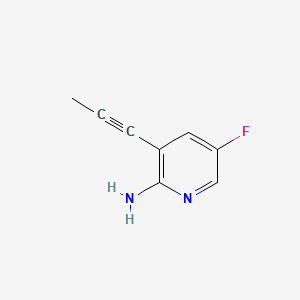

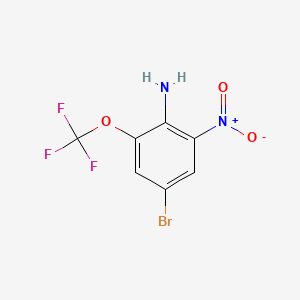
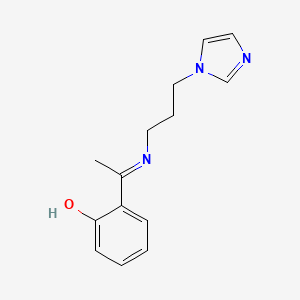
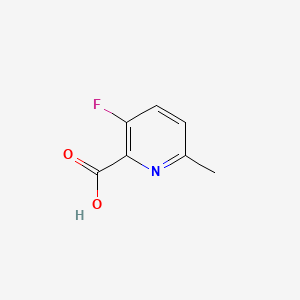
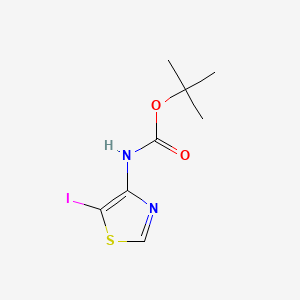
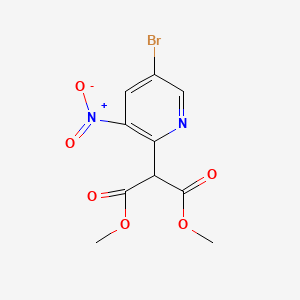
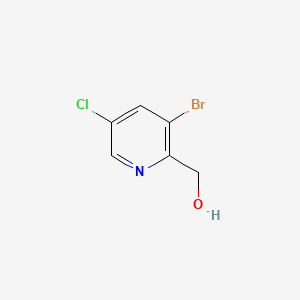

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
